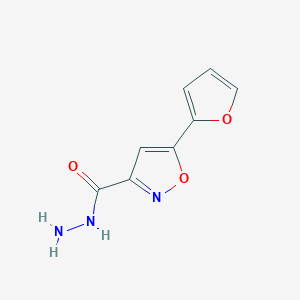

5-(2-Furyl)isoxazole-3-carbohydrazide

Übersicht

Beschreibung

5-(2-Furyl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . It is known for its applications in biochemical and proteomics research . The compound features a furan ring fused to an isoxazole ring, with a carbohydrazide group attached to the isoxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide typically involves the reaction of 5-(2-furyl)isoxazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

- Dissolve 5-(2-furyl)isoxazole-3-carboxylic acid in an appropriate solvent such as ethanol.

- Add hydrazine hydrate to the solution.

- Reflux the mixture for several hours until the reaction is complete.

- Cool the reaction mixture and filter the precipitated product.

- Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Furyl)isoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The furan and isoxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and isoxazole rings.

Reduction: Reduced forms of the carbohydrazide group, such as amines.

Substitution: Substituted derivatives with various functional groups attached to the furan and isoxazole rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(2-Furyl)isoxazole-3-carbohydrazide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation by inducing apoptosis through various pathways, including caspase activation and modulation of p53 expression levels .

- Anti-inflammatory Effects : The compound is also being explored for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, enabling the synthesis of derivatives with enhanced biological activities .

Agrochemical Applications

The compound's biological properties extend to agrochemical applications, where it can be utilized in developing pesticides or herbicides that are effective against specific pests while being environmentally friendly .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria as well as fungi. The results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound against different cancer cell lines. The results showed that this compound effectively inhibited cell proliferation and induced apoptosis in cultured cancer cells. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 5-(2-Furyl)isoxazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound binds to enzymes, preventing substrate binding and catalysis.

Protein Interactions: It can interact with proteins, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2-Furyl)isoxazole-3-carboxylic acid

- 5-(2-Furyl)isoxazole-3-carboxamide

- 5-(2-Furyl)isoxazole-3-carboxaldehyde

Uniqueness

5-(2-Furyl)isoxazole-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

5-(2-Furyl)isoxazole-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure features a furan ring and an isoxazole moiety, which are known to contribute to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized as a lead compound in the development of new antibiotics. The compound's mechanism involves disrupting cellular processes in microorganisms, which leads to their death or inhibition of growth .

Anticancer Activity

The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, studies have indicated that derivatives of isoxazole compounds, including this compound, can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

Cytotoxicity Studies

A detailed examination of cytotoxic effects revealed that this compound affects gene expression related to apoptosis and cell cycle regulation. Specifically, it has been observed to downregulate anti-apoptotic genes like Bcl-2 while upregulating pro-apoptotic markers . This dual action suggests a potential therapeutic application in cancer treatment.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair in cancer cells, leading to reduced cell viability.

- Signal Transduction : It can affect pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation .

- Gene Expression Modulation : By altering the expression levels of genes involved in apoptosis and cell cycle progression, the compound demonstrates its potential as an anticancer agent .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In one study, the compound was tested against several cancer cell lines, revealing IC50 values indicative of its effectiveness at inhibiting cell growth. The results showed significant cytotoxicity within a concentration range of 86–755 μM .

- Mechanistic Insights : Research involving gene expression analysis showed that treatment with this compound resulted in increased levels of p21^WAF-1, a cyclin-dependent kinase inhibitor, suggesting its role in inducing cell cycle arrest alongside promoting apoptosis .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAKNCPWSSNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427005 | |

| Record name | 5-(2-furyl)isoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-76-2 | |

| Record name | 5-(2-furyl)isoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.